1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
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Overview
Description
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C10H16O2Si and a molecular weight of 196.32 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis.
Preparation Methods
The synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid typically involves the reaction of cyclobutanecarboxylic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tetrabutylammonium fluoride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutanecarboxylic acid moiety can interact with enzymes and other biological molecules, influencing biochemical pathways.
Comparison with Similar Compounds
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid can be compared with similar compounds such as:
- 1-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid
- 1-[(Trimethylsilyl)ethynyl]cyclopentanecarboxylic Acid
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique combination of the trimethylsilyl group and the cyclobutanecarboxylic acid moiety gives this compound distinct chemical properties and reactivity.
Properties
CAS No. |
1268810-14-5 |
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Molecular Formula |
C10H16O2Si |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
1-(2-trimethylsilylethynyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2Si/c1-13(2,3)8-7-10(9(11)12)5-4-6-10/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
ICEFRTMWNGJLFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCC1)C(=O)O |
Origin of Product |
United States |
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